1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid
Overview
Description
1-cyclohexyl-2-(furan-3-yl)-1H-benzo[d]imidazole-5-carboxylic acid is a useful research compound. Its molecular formula is C18H18N2O3 and its molecular weight is 310.3 g/mol. The purity is usually 95%.
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Scientific Research Applications
Thromboxane Synthetase Inhibition
Research has shown the effectiveness of similar compounds in inhibiting thromboxane synthetase, an enzyme involved in the formation of thromboxane, which plays a role in blood clot formation and constriction of blood vessels. The specific derivatives studied, including 1H-imidazol-1-yl-substituted benzo[b]furan-, benzo[b]thiophene-, and indolecarboxylic acids, showed potent inhibitory activity, suggesting potential therapeutic applications in conditions like heart disease or stroke (Cross et al., 1986).
Antioxidant and Antimicrobial Activities
Some derivatives of 1H-benzo[d]imidazole have shown significant antioxidant and antimicrobial properties. These derivatives have been synthesized and evaluated, showing high activity against various pathogens, suggesting potential use in the development of new antimicrobial agents (Bassyouni et al., 2012).
Corrosion Inhibition
Compounds containing the 1H-benzo[d]imidazole moiety have been studied as corrosion inhibitors. For example, 1-(1H-benzo[d]imidazole-2-yl)-N-((furan-2-yl)methylene)methanamine and related compounds showed effectiveness as corrosion inhibitors for steel in acidic environments, suggesting their potential use in industrial applications (Yadav et al., 2015).
Coordination Polymers and Photoluminescence
Studies have explored the synthesis of coordination polymers using ligands derived from the 1H-benzo[d]imidazole structure. These polymers have shown interesting properties, such as photoluminescence, making them potentially useful in material science applications (Aijaz et al., 2011).
Synthesis of Novel Heterocyclic Compounds
The 1H-benzo[d]imidazole framework has been utilized in synthesizing novel heterocyclic compounds, which are of interest due to their diverse biological activities. This includes antimicrobial agents and compounds with potential pharmacological properties (Parmar et al., 2018).
Properties
IUPAC Name |
1-cyclohexyl-2-(furan-3-yl)benzimidazole-5-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O3/c21-18(22)12-6-7-16-15(10-12)19-17(13-8-9-23-11-13)20(16)14-4-2-1-3-5-14/h6-11,14H,1-5H2,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTLQUCGDQKGJMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C3=C(C=C(C=C3)C(=O)O)N=C2C4=COC=C4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20333206 | |
Record name | 1-Cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
390811-95-7 | |
Record name | 1-Cyclohexyl-2-(furan-3-yl)-1H-benzimidazole-5-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20333206 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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